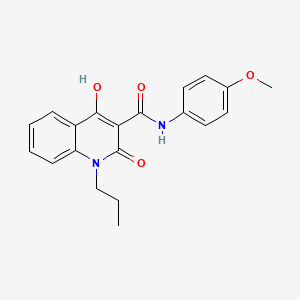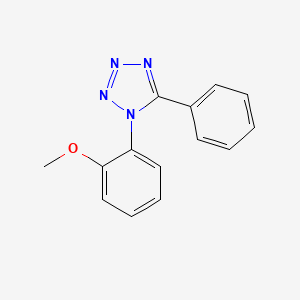![molecular formula C16H16N2O4 B11986323 (1E)-1-(2,4-dihydroxyphenyl)ethanone [(E)-1-(2,4-dihydroxyphenyl)ethylidene]hydrazone CAS No. 17745-91-4](/img/structure/B11986323.png)
(1E)-1-(2,4-dihydroxyphenyl)ethanone [(E)-1-(2,4-dihydroxyphenyl)ethylidene]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(2,4-dihydroxyphenyl)ethanone [(E)-1-(2,4-dihydroxyphenyl)ethylidene]hydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are derived from hydrazine (NH2NH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-(2,4-dihydroxyphenyl)ethanone [(E)-1-(2,4-dihydroxyphenyl)ethylidene]hydrazone typically involves the condensation reaction between 2,4-dihydroxyacetophenone and hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2,4-dihydroxyacetophenone+hydrazine hydrate→(1E)-1-(2,4-dihydroxyphenyl)ethanone [(E)-1-(2,4-dihydroxyphenyl)ethylidene]hydrazone
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazine derivative.
Substitution: The hydroxyl groups in the phenyl ring can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or alkylated phenyl derivatives.
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in organic synthesis as an intermediate for the preparation of other compounds.
Biology:
- Investigated for its potential antimicrobial and antioxidant properties.
- Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the development of materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of (1E)-1-(2,4-dihydroxyphenyl)ethanone [(E)-1-(2,4-dihydroxyphenyl)ethylidene]hydrazone involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The presence of hydroxyl groups allows it to participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
- (1E)-1-(2,4-dihydroxyphenyl)ethanone [(E)-1-(2,4-dihydroxyphenyl)ethylidene]hydrazone
- This compound
Uniqueness:
- The presence of both hydroxyl and hydrazone groups in the same molecule provides unique reactivity and binding properties.
- The compound’s ability to undergo various chemical reactions and form stable complexes with metals distinguishes it from other hydrazones.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactivity, applications, and mechanism of action
Propiedades
Número CAS |
17745-91-4 |
|---|---|
Fórmula molecular |
C16H16N2O4 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
4-[(E)-N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-C-methylcarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C16H16N2O4/c1-9(13-5-3-11(19)7-15(13)21)17-18-10(2)14-6-4-12(20)8-16(14)22/h3-8,19-22H,1-2H3/b17-9+,18-10+ |
Clave InChI |
FKKDSIYPIRBAAP-BEQMOXJMSA-N |
SMILES isomérico |
C/C(=N\N=C(\C1=C(C=C(C=C1)O)O)/C)/C2=C(C=C(C=C2)O)O |
SMILES canónico |
CC(=NN=C(C)C1=C(C=C(C=C1)O)O)C2=C(C=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-](/img/structure/B11986247.png)
![(2E)-2-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11986258.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11986263.png)
![3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11986278.png)


![4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B11986298.png)
![6-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]pyridazine-3-carbohydrazide](/img/structure/B11986313.png)

![8-[(Furan-2-ylmethyl)-amino]-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione](/img/structure/B11986332.png)
